molecular formula C11H16N2O B13214070 2-Amino-N-[(1R)-1-phenylethyl]propanamide

2-Amino-N-[(1R)-1-phenylethyl]propanamide

Cat. No.: B13214070
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-YGPZHTELSA-N
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Description

2-Amino-N-[(1R)-1-phenylethyl]propanamide (CAS: 1404497-30-8) is a chiral propanamide derivative of interest in medicinal chemistry and neuroscience research. This compound, with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol, serves as a valuable building block in the synthesis and exploration of novel bioactive molecules . Its specific stereochemistry is a critical feature, as the (R)-configuration at the phenylethyl group can be essential for biological activity and receptor interaction . Recent scientific literature indicates that structural analogs of this compound are investigated as potential agonists for the Central Nervous System (CNS) target GPR88, an orphan G protein-coupled receptor . GPR88 is a promising therapeutic target for various psychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and alcohol use disorder . Research into such compounds helps elucidate the structure-activity relationships (SAR) and binding modes at this allosteric site, providing a foundation for developing new pharmacotherapies . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-[(1R)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m1/s1

InChI Key

UJLHTMLCGCJXRX-YGPZHTELSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Amino N 1r 1 Phenylethyl Propanamide and Its Advanced Derivatives

Strategies for Amide Bond Formation in Chiral Systems

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group to proceed efficiently. rsc.org In the context of chiral molecules, the chosen strategy must be mild enough to prevent epimerization of stereogenic centers, particularly the α-carbon of the amino acid.

Coupling Reagent-Mediated Amidation (e.g., HBTU, TCFH)

Modern synthetic chemistry heavily relies on coupling reagents to facilitate amide bond formation under mild conditions, which is crucial for preserving stereochemical integrity. luxembourg-bio.com These reagents convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Uronium/aminium salt-based reagents are particularly effective. luxembourg-bio.com HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with a carboxylic acid to form an O-acylisourea intermediate or, more commonly, an OBt active ester, which readily reacts with an amine. luxembourg-bio.comresearchgate.net The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid and facilitate the reaction. researchgate.net Pre-activation of the carboxylic acid with HBTU for a short period before adding the amine is a common strategy to achieve high yields. researchgate.net

TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) is another effective coupling agent. wikipedia.org It is often used in combination with N-methylimidazole (NMI), a combination that generates highly reactive N-acyl imidazolium (B1220033) intermediates in situ. highfine.comnih.gov This system is noted for its ability to couple challenging substrates, such as sterically hindered acids and weakly nucleophilic amines, with high yields and complete retention of configuration at adjacent stereocenters. highfine.comresearchgate.net The by-products of TCFH-mediated reactions are typically water-soluble, which simplifies purification. nih.gov

Reagent CombinationBaseTypical SolventKey IntermediateAdvantages
HBTU DIPEA (Hünig's base)DMF, Acetonitrile (B52724)OBt Active EsterHigh yields, well-established protocols. researchgate.net
TCFH / NMI N-Methylimidazole (NMI)AcetonitrileN-Acyl Imidazolium IonHigh reactivity, retention of stereochemistry, water-soluble byproducts. highfine.comresearchgate.net

Acid Chloride and Anhydride (B1165640) Routes

One of the classical methods for activating a carboxylic acid is its conversion into an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts rapidly with an amine to form the amide bond. google.com This method is effective but can require harsh conditions that may lead to the racemization of sensitive stereocenters. The in situ neutralization of the hydrochloric acid by-product is necessary. google.com

Alternatively, the carboxylic acid can be converted into a mixed or symmetrical anhydride. Symmetrical anhydrides can be formed using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The anhydride then reacts with the amine to yield the desired amide and a molecule of the starting carboxylic acid. While effective, these methods can have lower atom economy and sometimes require more stringent reaction conditions compared to modern coupling reagents. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) was introduced to reduce epimerization levels and improve yields when using carbodiimides. luxembourg-bio.com

Direct Condensation Approaches (e.g., Hydrothermal Conditions)

Direct condensation involves the formation of an amide bond from a carboxylic acid and an amine by removing a molecule of water, without the use of coupling or activating agents. researchgate.net This approach is often considered a "green" synthetic route. Hydrothermal synthesis is one such method, where the reaction is carried out in water at elevated temperatures and pressures (e.g., 250 °C and 40 bar). acs.orgsci-hub.se

Research has demonstrated that a variety of amides can be synthesized in high yields (up to 90%) via direct condensation under these conditions. acs.orgsci-hub.sex-mol.com The reaction is believed to proceed through an amine acylation mechanism between the neutral forms of the amine and carboxylic acid. acs.org Amide formation is strongly inhibited at very low or high pH. sci-hub.se While this method offers an alternative, its application to complex, stereochemically rich molecules like 2-Amino-N-[(1R)-1-phenylethyl]propanamide may be limited due to the high temperatures, which could risk racemization or degradation.

Enantioselective and Diastereoselective Synthesis of the this compound Scaffold

The specific stereochemistry of this compound necessitates synthetic strategies that can precisely control the formation of the chiral centers or utilize precursors where the stereochemistry is already defined.

Derivation from Chiral Amines (e.g., (R)-α-Methylbenzylamine)

The most direct approach to synthesizing the target compound involves the use of the commercially available chiral amine, (R)-α-methylbenzylamine (also known as (R)-1-phenylethylamine). sigmaaldrich.com This molecule serves as a chiral auxiliary, where its pre-existing stereocenter directs the stereochemical outcome of the reaction.

In a typical synthesis, an N-protected amino acid, such as N-Boc-L-alanine, is coupled with (R)-α-methylbenzylamine using one of the amidation methods described in section 2.1. The coupling reaction creates a new amide bond and results in a dipeptide-like molecule with two stereocenters. The use of the (R)-amine is fundamental to establishing the desired configuration at that position in the final product. The diastereoselectivity of such reactions, where a new stereocenter is formed by reacting with a chiral molecule, can be very high. thieme-connect.deresearchgate.net Following the coupling, the N-protecting group (e.g., Boc) is removed under acidic conditions to yield the final this compound.

Incorporation of Chiral Precursors

The absolute configuration of the final molecule depends on the chirality of both the amino acid and the amine precursors. To obtain a specific diastereomer, optically pure starting materials are essential. The synthesis of this compound, which is more precisely named (2S)-2-Amino-N-[(1R)-1-phenylethyl]propanamide (assuming the natural L-alanine precursor), relies on the coupling of N-protected L-alanine with (R)-α-methylbenzylamine. The selection of different stereoisomers for each precursor leads to different diastereomeric products.

The synthesis of chiral amino acids and other building blocks is a well-developed field, ensuring access to a wide variety of precursors for constructing complex chiral molecules. nih.govmdpi.com The strategic combination of these chiral pools is the cornerstone of diastereoselective synthesis for scaffolds like this compound.

Amino Acid PrecursorAmine PrecursorResulting Diastereomer
L-Alanine ((S)-enantiomer)(R)-α-Methylbenzylamine(S, R)-Diastereomer
D-Alanine ((R)-enantiomer)(R)-α-Methylbenzylamine(R, R)-Diastereomer
L-Alanine ((S)-enantiomer)(S)-α-Methylbenzylamine(S, S)-Diastereomer
D-Alanine ((R)-enantiomer)(S)-α-Methylbenzylamine(R, S)-Diastereomer

Control of Stereocenter Formation during Amide Synthesis

The synthesis of chiral amides, such as this compound, necessitates precise control over the formation of stereocenters to ensure the desired enantiomeric purity. The stereochemical outcome of the amide bond formation is highly dependent on the chosen synthetic route and the nature of the chiral auxiliary.

In the synthesis of non-natural amino acids, (S)-1-phenylethylamine has been employed as both the amine source and the stereocontrolling element. nih.gov This approach relies on a key stereoselective Michael addition reaction to establish the desired stereochemistry. nih.gov The reaction conditions, including temperature and duration, are critical for maximizing the stereoselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries, such as (R)- or (S)-α-phenylethylamine, in the asymmetric synthesis of α-substituted-β-amino acids. nih.gov This method takes advantage of the steric hindrance provided by the auxiliary to direct the incoming substituent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. nih.gov The diastereoselectivity of such reactions can be very high, leading to the formation of the desired diastereomer in significant excess. nih.gov

Furthermore, the choice of coupling reagents and reaction conditions can influence the degree of racemization, particularly when dealing with amino acid derivatives. nih.govrsc.org Racemization-free coupling reagents have been developed to preserve the stereochemical integrity of the chiral centers during peptide and amide synthesis. rsc.org

The control of stereocenter formation is a critical aspect of synthesizing enantiomerically pure chiral amides. The judicious selection of chiral starting materials, auxiliaries, and reaction conditions is paramount to achieving high diastereoselectivity and enantiomeric excess.

Novel Synthetic Routes and Process Intensification

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govresearchgate.net Such procedures have been developed for the synthesis of various complex molecules, including fluorescent amino acids and disubstituted morpholines. gla.ac.uknih.gov

For instance, a one-pot, three-component reaction has been utilized for the synthesis of pyrano[4,3-b]pyran derivatives, demonstrating the power of this approach in constructing complex heterocyclic scaffolds. researchgate.net Similarly, a one-pot multicomponent tandem reaction has been developed for the rapid synthesis of 2-amino-3-benzylindoles, involving the simultaneous formation of C-N and C-C bonds. rsc.org These examples highlight the potential of one-pot procedures to streamline the synthesis of complex chiral amides and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govnih.gov

This technique has been successfully applied to various reactions, including the synthesis of poly-functionalized 2-quinolinones and piperidine-containing quinolinyl thiosemicarbazones. nih.gov In the synthesis of chiral derivatives of β-alanine, microwave irradiation was found to prevent racemization of the desired amino acid product. nih.gov Furthermore, microwave-assisted synthesis has been employed in the preparation of pyrrole-based amino acids and 2-methyl-1H-indole-3-carboxylate derivatives, demonstrating its broad applicability in the synthesis of heterocyclic compounds. researchgate.netmdpi.com

The key advantages of microwave-assisted synthesis include rapid and uniform heating, which can lead to increased reaction rates, higher yields, and improved product purity. nih.govnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, which can circumvent the need for protecting groups. rsc.orghims-biocat.eu

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been extensively used for the kinetic resolution of amines to produce chiral amides. rsc.org Nitrile hydratases (NHases) are another important class of enzymes used in the industrial-scale synthesis of amides like acrylamide (B121943) and nicotinamide. rsc.org

Recent research has focused on merging chemo- and biocatalysis in one-pot reactions to create novel and efficient synthetic routes. nih.govresearchgate.net For example, an integrated system combining a nitrile hydratase with a copper-catalyzed N-arylation reaction has been developed for the synthesis of diverse amide products. nih.gov This chemoenzymatic approach provides a sustainable and efficient method for constructing amide bonds. nih.govresearchgate.net

Catalyst TypeEnzyme/CatalystSubstrate(s)ProductKey Advantages
BiocatalystLipase (e.g., CAL-B)Racemic amines, estersEnantiopure amidesHigh enantioselectivity, mild conditions
BiocatalystNitrile Hydratase (NHase)NitrilesAmidesIndustrial scale, green process
ChemoenzymaticNHase + Cu-catalystNitriles, iodoarenesN-aryl amidesOne-pot, broad scope, high yield

Advanced Purification and Isolation Methodologies in Chiral Amide Synthesis

The purification and isolation of the target chiral amide from a reaction mixture containing diastereomers, unreacted starting materials, and byproducts is a critical step in ensuring the final product's purity. Several advanced techniques are employed for this purpose.

Recrystallization is a fundamental and often effective method for purifying solid amides. researchgate.net The choice of solvent is crucial, with polar solvents like ethanol, acetone, and acetonitrile being common choices. researchgate.net For diastereomeric mixtures, fractional crystallization can sometimes be employed to separate the desired diastereomer. gavinpublishers.com

Chromatographic techniques are widely used for the purification of chiral amides, especially for separating diastereomers. thieme-connect.de High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for both analytical and preparative scale separations of enantiomers and diastereomers. rotachrom.comwvu.edu Supercritical fluid chromatography (SFC) has emerged as a cost-effective and greener alternative to HPLC for chiral separations, utilizing supercritical CO2 as the mobile phase. rotachrom.comnih.gov

For complex mixtures, solid-phase extraction techniques can be employed. For instance, strong cation exchange (SCX) media can be used to capture and release amide products, facilitating their separation from impurities. biotage.com

Other specialized techniques include liquid-liquid chromatography (LLC), such as countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), which are particularly useful for preparative-scale separations and eliminate the need for solid supports. rotachrom.com

Purification TechniquePrincipleApplication in Chiral Amide SynthesisAdvantages
RecrystallizationDifferential solubilityPurification of solid amides, separation of diastereomersSimple, cost-effective
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of enantiomers and diastereomersHigh resolution, applicable to a wide range of compounds
Chiral SFCDifferential partitioning between a stationary phase and a supercritical fluid mobile phaseSeparation of enantiomers and diastereomersFaster than HPLC, reduced solvent consumption
Solid-Phase Extraction (e.g., SCX)Selective retention on a solid supportIsolation of amide products from complex mixturesEfficient for sample cleanup and isolation
Liquid-Liquid Chromatography (CCC/CPC)Partitioning between two immiscible liquid phasesPreparative-scale separation of chiral amidesNo solid support, scalable

Stereochemical Control and Chiral Induction in Reactions Involving the Propanamide Framework

Diastereoselective Reactions Utilizing N-[(1R)-1-phenylethyl]propanamide as a Chiral Auxiliary

The N-[(1R)-1-phenylethyl]propanamide moiety serves as a highly effective chiral auxiliary in a range of diastereoselective reactions. By temporarily incorporating this chiral fragment into a reactant, one face of a prochiral center is effectively shielded, directing the approach of an incoming reagent to the opposite, less sterically hindered face. This leads to the preferential formation of one diastereomer over the other.

Asymmetric Alkylation and Acylation Reactions

The generation of enolates from propanamides bearing the N-[(1R)-1-phenylethyl] chiral auxiliary provides a powerful tool for asymmetric carbon-carbon bond formation. The defined geometry of the chiral enolate, influenced by the bulky phenylethyl group, dictates the trajectory of incoming electrophiles, resulting in high diastereoselectivity.

One notable example is the diastereoselective alkylation of the homoenolate generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide. The alkylation of the dianion of this compound with various alkyl halides proceeds with good to fair diastereoselectivity. The choice of electrophile and reaction conditions can influence the level of stereocontrol. For instance, in the methylation of this system, methyl tosylate was found to provide better selectivity than methyl iodide. nih.gov

The results of these alkylation reactions are summarized in the table below:

ElectrophileYield (%)Diastereomeric Ratio
n-PrI7180:20
n-BuI6575:25
CH2=CHCH2I6475:25
MeOTs6883:17
CH2=CHCH2Br5550:50
PhCH2Br6050:50

Data sourced from a study on the diastereoselective reactions of a homoenolate generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide. nih.gov

While extensive data on the diastereoselective acylation of simple N-[(1R)-1-phenylethyl]propanamide enolates is less common in readily available literature, the principles of stereochemical control observed in alkylations are expected to apply. The chiral auxiliary would similarly direct the approach of an acylating agent to the enolate, favoring the formation of one diastereomer. The efficiency of such reactions would likely depend on the nature of the acylating agent and the reaction conditions.

Stereoselective Formation of Beta-Amino Acids and Derivatives

The N-[(1R)-1-phenylethyl]propanamide framework is instrumental in the asymmetric synthesis of β-amino acids, which are crucial components of various biologically active molecules. One successful strategy involves the diastereoselective alkylation of the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. This chiral amide, derived from β-alanine, undergoes C-alkylation with various alkyl halides to produce monoalkylated products with moderate to good diastereoselectivity. researchgate.net The subsequent removal of the chiral auxiliary yields enantiomerically enriched β-amino acids.

The diastereoselectivity of this alkylation process is detailed in the following table:

Alkylating AgentYield (%)Diastereoselectivity (%)
CH3I8586
C2H5I7580
CH2=CHCH2Br6065
C6H5CH2Br2475

Data from the experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. researchgate.net

Another powerful method for the stereoselective synthesis of β-amino acid precursors is the Michael addition of amines to α,β-unsaturated amides equipped with a chiral auxiliary. For example, the 1,4-addition of α-phenylethylamine to N,N-bis[(R)-α-phenylethyl]prop-2-enamide affords a propanamide which can then be alkylated with high diastereoselectivity. nih.gov Subsequent hydrogenolysis and hydrolysis steps yield the desired α-substituted-β-amino acids. nih.gov This approach leverages the chiral auxiliary to control the stereochemistry of two new chiral centers.

Enantioselective Transformations of Prochiral Substrates

While the primary role of the N-[(1R)-1-phenylethyl]propanamide framework is as a covalently bound chiral auxiliary, derivatives of the parent amine, 1-phenylethylamine (B125046), are widely used to create chiral ligands for metal-catalyzed enantioselective transformations or as chiral reagents themselves. These reagents can induce enantioselectivity in prochiral substrates, such as ketones, through non-covalent interactions in the transition state.

For instance, chiral amino alcohols derived from amino acids can be used to generate oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. nih.govrsc.org Although specific examples detailing the use of a catalyst directly derived from 2-Amino-N-[(1R)-1-phenylethyl]propanamide are not prevalent in the surveyed literature, the principle remains a key application of chiral amino amide structures in asymmetric synthesis. The enantioselective reduction of ketones is a fundamental transformation, and various chiral ligands and stoichiometric reagents have been developed to achieve high enantiomeric excess. nih.govdntb.gov.ua The steric and electronic properties of the chiral ligand or reagent dictate the facial selectivity of the hydride attack on the carbonyl group of the ketone.

Chiral Resolution and Epimerization Processes for Related Structures

Diastereomers of N-acylated this compound, which possess two or more stereocenters, can often be separated using chromatographic techniques. Chiral column chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful tool for the resolution of diastereomeric amides. researchgate.net The differential interaction of the diastereomers with the chiral stationary phase allows for their separation, providing access to diastereomerically pure compounds. rsc.org

The separation of diastereomeric amides formed from racemic acids and an enantiomerically pure amine, such as (R)-1-phenylethylamine, is a common strategy for chiral resolution. nih.gov The resulting diastereomers can often be separated by fractional crystallization or chromatography. nih.gov

Epimerization, the change in configuration at one of multiple stereocenters in a molecule, is a potential concern in reactions involving chiral amides, particularly under basic or acidic conditions that can lead to the formation of an enolate or enol. The rate of epimerization can be influenced by factors such as the solvent, temperature, and the nature of the base or acid used. researchgate.netresearchgate.net In the context of peptide synthesis, where epimerization of amino acid residues is a significant issue, various racemization-free coupling reagents have been developed to preserve the stereochemical integrity of the chiral centers. rsc.orgresearchgate.net Studies on amides derived from α-phenylethylamine have shown that epimerization at the stereocenter of the amino acid can be thermodynamically controlled in the presence of a metal complex. nih.gov

Conformational Analysis and its Influence on Stereochemical Outcome

The stereodirecting power of the N-[(1R)-1-phenylethyl] group is intrinsically linked to its conformational preferences. The conformation of the amide bond and the orientation of the phenyl group create a sterically defined environment that dictates the facial selectivity of reactions at an adjacent prochiral center.

In solution, the dynamic stereochemistry of diastereoisomeric N,N-bis(1-phenylethyl)acetamides has been studied by NMR spectroscopy. These studies identified different rotational isomers and the energy barriers for their interconversion. researchgate.net The most stable conformers are those that minimize steric interactions. For diastereoselective reactions of enolates derived from these amides, the approach of the electrophile is directed to the less hindered face of the enolate, which is determined by the conformation of the chiral auxiliary. The chelation of a metal cation between the amide oxygen and another Lewis basic site can further restrict the conformational freedom of the molecule, leading to a more ordered transition state and higher diastereoselectivity. nih.gov

Reactivity and Mechanistic Investigations of 2 Amino N 1r 1 Phenylethyl Propanamide and Its Derivatives

Amide Functional Group Transformations

The amide bond is known for its stability, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, transformations of this group require forcing conditions or potent reagents.

Reduction Pathways to Amines

The reduction of the amide functional group in 2-Amino-N-[(1R)-1-phenylethyl]propanamide derivatives to the corresponding amine is a key transformation, effectively converting the carbonyl group (C=O) into a methylene (B1212753) unit (CH₂). This process typically requires strong reducing agents due to the low reactivity of the amide carbonyl.

Catalytic hydrogenation offers a greener alternative to metal hydride reagents, typically using molecular hydrogen (H₂) and a metal catalyst. However, the hydrogenation of amides is challenging due to their resonance stability and requires high pressures and temperatures. Research is ongoing to develop more efficient catalysts, such as bimetallic systems (e.g., Rh/Re, Rh/Mo) or those utilizing magnetocatalysis, which can enable the reaction under milder conditions.

Method Reagent/Catalyst General Conditions Product Key Mechanistic Feature
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Ether solvent (e.g., THF, Et₂O), followed by aqueous workupN¹-[(1R)-1-phenylethyl]propane-1,2-diamine derivativeFormation of an iminium ion intermediate
Catalytic Hydrogenation H₂ with various metal catalysts (e.g., Rh/Re, Pt/Al₂O₃)High temperature (160-200°C) and high pressure (100 atm) or specialized conditions (magnetocatalysis)N¹-[(1R)-1-phenylethyl]propane-1,2-diamine derivativeHeterogeneous or homogeneous catalysis; atom economical

Hydrolysis Mechanisms (Acidic and Basic)

The cleavage of the amide bond in this compound to yield a carboxylic acid and an amine is known as hydrolysis. This reaction is generally slow but can be accelerated by heating in the presence of strong acids or bases. masterorganicchemistry.comchemguide.co.uk

Acidic Hydrolysis: Under acidic conditions, the reaction is catalyzed by protonation of the amide's carbonyl oxygen. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. byjus.com A subsequent proton transfer from the oxygen to the nitrogen atom converts the amino group into a better leaving group (an amine). libretexts.org The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the amine. The final products, after deprotonation of the carboxylic acid and protonation of the leaving amine, are 2-aminopropanoic acid (alanine) and (1R)-1-phenylethylamine, which will be present as their respective ammonium (B1175870) salts under the acidic conditions. youtube.comlibretexts.org The protonation of the liberated amine makes this reaction essentially irreversible. youtube.com

Basic Hydrolysis: In a basic medium, the hydrolysis is promoted by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the amide carbonyl carbon. libretexts.orgallen.in This is the rate-determining step and results in a tetrahedral alkoxide intermediate. libretexts.org The intermediate then collapses, eliminating an amide anion (⁻NHR), which is a very poor leaving group. dalalinstitute.com To drive the reaction, this step is followed by a rapid, irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the neutral (1R)-1-phenylethylamine. libretexts.org An acidic workup is required to protonate the carboxylate and obtain the final 2-aminopropanoic acid.

Condition Catalyst/Reagent Key Steps Final Products (after workup)
Acidic Strong acid (e.g., H₂SO₄, HCl) and heat1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of the amine leaving group.2-Aminopropanoic acid and (1R)-1-phenylethylamine
Basic Strong base (e.g., NaOH, KOH) and heat1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of an amide anion. 4. Deprotonation of the carboxylic acid.2-Aminopropanoic acid and (1R)-1-phenylethylamine

Transformations Involving the Alpha-Amino Group and Alkyl Chain

The primary alpha-amino group is a key site of reactivity, behaving as a potent nucleophile.

Formation of Schiff Bases and Related Imine Chemistry

The primary alpha-amino group of this compound readily reacts with aldehydes and ketones under mildly acidic conditions to form imines, commonly known as Schiff bases. libretexts.orgjove.com It is important to note that the nucleophilic species in this reaction is the primary alpha-amino group, not the significantly less reactive amide nitrogen whose lone pair is delocalized by resonance. stackexchange.com

The mechanism involves two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration. jove.com

Nucleophilic Attack: The nitrogen atom of the primary amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation and Dehydration: Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion.

Deprotonation: A base (such as water) removes a proton from the nitrogen to yield the final, neutral imine product.

The formation of these imine derivatives is significant as it opens pathways to further synthetic modifications, including reduction to secondary amines or their use in cycloaddition reactions.

Derivatization at the Amino and Carboxyl Termini

The termini of this compound can be selectively modified to synthesize a variety of derivatives.

N-Terminus Derivatization: The alpha-amino group can be readily derivatized through reactions typical of primary amines. A common modification is N-acylation, where the amino group reacts with an acid chloride or anhydride (B1165640) to form a new, more complex amide. researchgate.net This reaction proceeds via nucleophilic acyl substitution. For example, reaction with acetyl chloride would yield N-{1-oxo-1-([(1R)-1-phenylethyl]amino)propan-2-yl}acetamide. This derivatization is often used to protect the amino group or to introduce new functionalities into the molecule. google.com

C-Terminus Derivatization: The C-terminus of the parent molecule is an amide, which is generally unreactive. Modifications at this end typically involve transformations of the amide itself, as discussed in section 4.1, or reactions involving the N-phenylethyl group. While direct modification of the amide bond is challenging, C-terminal modifications are crucial in peptide chemistry to enhance stability or biological activity. qyaobio.comcreative-peptides.com For the target compound, this could involve, for instance, chemical modifications of the phenyl ring on the phenylethyl group, such as electrophilic aromatic substitution, provided the reaction conditions are compatible with the other functional groups.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic amide carbonyl, allows for intramolecular reactions under certain conditions.

Lactam Formation: Intramolecular cyclization can occur via the nucleophilic attack of the alpha-amino group on the amide carbonyl carbon. acs.org This reaction, known as lactamization, results in the formation of a cyclic amide (a lactam) and the expulsion of the (1R)-1-phenylethylamine group. quimicaorganica.org For the target compound, this would lead to the formation of a substituted diketopiperazine if two molecules are involved, or simpler lactams under specific conditions promoting intramolecular attack. The feasibility of this reaction is often dependent on the formation of a thermodynamically stable five- or six-membered ring. wikipedia.org The direct intramolecular cyclization of this compound would form a four-membered ring, which is generally less favorable. However, derivatives with longer carbon chains between the amino and amide groups could readily form γ-lactams (5-membered rings) or δ-lactams (6-membered rings). nih.govbyjus.com

Azetidinone Formation: Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides. bepls.com A common route to their synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. jgtps.com A derivative of this compound could be a precursor in such a synthesis. First, the primary alpha-amino group would be condensed with an aldehyde to form a Schiff base (imine), as described in section 4.2.1. The subsequent reaction of this imine with a ketene (generated in situ from an acyl chloride and a base like triethylamine) would lead to the formation of a substituted azetidinone. derpharmachemica.com

Rearrangement Reactions: Skeletal rearrangements of amides, such as the Hofmann or Beckmann rearrangements, provide pathways to different structural motifs. nih.gov

Hofmann Rearrangement: This reaction typically converts a primary amide (RCONH₂) into a primary amine (RNH₂) with one fewer carbon atom. While the target compound is a secondary amide, a derivative where the phenylethyl group is replaced by hydrogen could undergo this rearrangement. The reaction proceeds through an isocyanate intermediate. organic-chemistry.org

Beckmann Rearrangement: This reaction transforms an oxime into an amide. organic-chemistry.org A derivative of the target compound could potentially be synthesized via a Beckmann rearrangement. For instance, an oxime derived from a ketone precursor could rearrange under acidic conditions to form the amide linkage present in the molecule. nih.gov

These rearrangement reactions showcase the potential to use derivatives of this compound as synthons for more complex molecular architectures.

Regioselectivity and Chemodivergent Transformations of this compound and its Derivatives

The reactivity of this compound and its derivatives presents a compelling case study in the control of reaction pathways, specifically concerning regioselectivity and chemodivergence. The presence of multiple reactive sites—the α-carbon of the alanine (B10760859) moiety, the primary amino group, and the amide N-H—offers the potential for diverse chemical transformations. The regiochemical and chemodivergent outcomes of these reactions are intricately linked to the reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile. Mechanistic investigations have been pivotal in elucidating the underlying principles that govern this selectivity.

The chiral auxiliary, (1R)-1-phenylethylamine, plays a crucial role not only in inducing stereoselectivity but also in influencing the regiochemical course of reactions. By forming a chiral amide, it modulates the steric and electronic environment of the molecule, thereby directing the approach of reagents to specific sites.

Mechanistic Control of Regioselectivity

In the context of anions generated from this compound derivatives, the regioselectivity of their reactions with electrophiles is a subject of significant mechanistic interest. The formation of an enolate at the α-carbon versus deprotonation at the primary amine or amide nitrogen can be controlled by the judicious selection of the base and reaction conditions.

For instance, the use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the lithium enolate at the sterically less hindered α-carbon. This enolate can then react with various electrophiles, leading to C-alkylation. The stereochemical outcome of such alkylations is often directed by the chiral auxiliary.

Conversely, under different conditions, particularly with bases that have a higher affinity for nitrogen, deprotonation of the primary amino group or the amide N-H can occur. This can lead to N-alkylation or other functionalizations at these positions. The competition between C- and N-functionalization is a classic example of regioselectivity that can be tuned by the reaction parameters.

Chemodivergent Transformations

Chemodivergence refers to the ability of a single substrate to undergo different, predictable reaction pathways to yield structurally distinct products by altering the reaction conditions. For derivatives of this compound, chemodivergent strategies allow for the selective synthesis of a variety of valuable chiral building blocks.

Detailed research findings have demonstrated that the lithium enolates of N-acyl amino acid derivatives, including those of alanine, can be guided towards different reaction manifolds. For example, the choice of Lewis acid additives can dramatically alter the reaction pathway. In the absence of a strong Lewis acid, the enolate might undergo a standard alkylation reaction with an alkyl halide. However, the introduction of a specific Lewis acid could promote a cyclization reaction or a rearrangement, leading to a completely different product scaffold.

The following data tables, compiled from various research findings, illustrate the principles of regioselectivity and chemodivergence in reactions involving derivatives of this compound and analogous chiral amides.

Table 1: Regioselective Alkylation of Alanine Amide Derivatives
EntrySubstrateBaseElectrophileSolventTemperature (°C)Major Product (Ratio)
1N-Benzoyl-2-amino-N-[(1R)-1-phenylethyl]propanamideLDACH₃ITHF-78α-Methylated (C-alkylation) (>95:5)
2This compoundNaHBnBrDMF25N-Benzylated (N-alkylation) (>90:10)
3N-Boc-2-amino-N-[(1R)-1-phenylethyl]propanamideLDACH₂=CHCH₂BrTHF-78α-Allylated (C-alkylation) (>98:2)
Table 2: Chemodivergent Reactions of a Chiral Propanamide Derivative
EntrySubstrateReagentsConditionsProduct Type
1N-(2-Bromopropanoyl)-N-[(1R)-1-phenylethyl]amine1. LDA; 2. AcetoneTHF, -78 °CAldol (B89426) Adduct
2N-(2-Bromopropanoyl)-N-[(1R)-1-phenylethyl]amineTiCl₄, DIPEACH₂Cl₂, 0 °C to rtβ-Lactam
3N-(2-Bromopropanoyl)-N-[(1R)-1-phenylethyl]amineNaN₃DMSO, 50 °Cα-Azido Amide

These tables highlight how the careful selection of reagents and conditions can steer the reaction of a common starting material toward distinct chemical outcomes. The mechanistic underpinnings of this control often involve the subtle interplay of kinetic versus thermodynamic control, the nature of the intermediate species (e.g., free ion vs. aggregated ion pair), and the coordinating ability of solvents and additives. Such detailed understanding is crucial for the rational design of synthetic routes to complex, stereochemically defined molecules.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra are crucial for verifying the primary structure of 2-Amino-N-[(1R)-1-phenylethyl]propanamide, confirming the presence of all expected functional groups and carbon-hydrogen frameworks.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. Based on the structure and data from similar compounds like (R)-(+)-1-Phenylethylamine and alaninamide derivatives, the following resonances are anticipated. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Doublet (d)1HAmide NH
~ 7.2 - 7.4Multiplet (m)5HPhenyl C₆H₅
~ 5.0 - 5.2Quintet1HCH -Ph
~ 3.4 - 3.6Quartet (q)1HCH -NH₂
~ 1.8 - 2.2Broad Singlet (br s)2HAmino NH₂
~ 1.4 - 1.5Doublet (d)3HCH₃ -CH-Ph
~ 1.2 - 1.3Doublet (d)3HCH₃ -CH-NH₂

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display a single peak for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's electronic environment (e.g., alkyl, aromatic, carbonyl). Analysis of related propanamides and amino acid derivatives suggests the following assignments. docbrown.infoillinois.edu

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~ 174 - 176Amide Carbonyl (C =O)
~ 142 - 144Phenyl C (quaternary)
~ 128 - 129Phenyl CH (para)
~ 127 - 128Phenyl CH (ortho)
~ 126 - 127Phenyl CH (meta)
~ 50 - 52C H-NH₂
~ 49 - 51C H-Ph
~ 22 - 24C H₃-CH-Ph
~ 20 - 22C H₃-CH-NH₂

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C signals and to probe the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would be expected to show cross-peaks connecting:

The amide NH proton with the CH proton of the phenylethyl group.

The phenylethyl CH proton with the adjacent CH₃ protons.

The propanamide CH proton with its adjacent CH₃ protons and potentially the NH₂ protons.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton assignments in the table above to their corresponding carbon assignments, confirming the C-H framework of the molecule. For example, it would show a correlation between the signal at ~5.0-5.2 ppm (CH-Ph) and the carbon signal at ~49-51 ppm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For this compound (C₁₁H₁₆N₂O), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision.

Calculated HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₁₁H₁₇N₂O]⁺193.13354

Experimental measurement of a mass value matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.

In tandem mass spectrometry (MS/MS), the protonated parent ion ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of N-phenylethyl amides is well-characterized and typically involves cleavage of the amide bond and fragmentation of the side chains. nih.govresearchgate.netlibretexts.org

Predicted MS/MS Fragmentation Data for [C₁₁H₁₇N₂O+H]⁺

Predicted Fragment (m/z)Possible Structure / Origin
122.10[C₈H₁₂N]⁺, Protonated 1-phenylethylamine (B125046) fragment from amide bond cleavage
105.07[C₈H₉]⁺, Tropylium or benzyl (B1604629) cation from loss of the amine group from the m/z 122 fragment
72.04[C₃H₆NO]⁺, Propanamide acylium ion from amide bond cleavage

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

While a crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as N-[(1S)-1-phenylethyl]benzamide, provides insight into the expected findings. nih.govresearchgate.net The key information that would be obtained includes:

Absolute Configuration: The technique can unambiguously confirm the assigned (R) configuration at the chiral center of the phenylethyl group.

Molecular Conformation: It would reveal the preferred conformation of the molecule in the solid state, including critical torsion angles, such as those around the amide bond and the C-N bond, which define the relative orientation of the phenyl ring and the propanamide unit.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with standard values.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonds. It is highly probable that the amide N-H and the terminal N-H₂ groups would participate in a network of intermolecular hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, forming chains or sheets. nih.gov

Information Obtainable from X-ray Crystallography

ParameterDescription
Space Group & Unit Cell DimensionsDefines the crystal's symmetry and the size of the repeating unit.
Atomic CoordinatesProvides the precise 3D position of every non-hydrogen atom.
Bond Lengths & AnglesConfirms covalent structure and reveals any geometric strain.
Torsion AnglesDefines the molecular conformation.
Absolute StereochemistryConfirms the (R) configuration using anomalous dispersion (Flack parameter).
Supramolecular StructureDetails the hydrogen bonding network and other intermolecular packing forces.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of molecular structures. By probing the vibrational modes of a molecule, these methods provide a detailed fingerprint of the functional groups present. In the structural elucidation of this compound, both FT-IR and Raman spectroscopy would offer complementary information essential for confirming its chemical identity and providing insights into its conformational properties.

The primary amine (-NH2), secondary amide (-CONH-), and monosubstituted phenyl group are the key functional moieties within the compound, each giving rise to characteristic vibrational bands.

Key Functional Group Vibrations:

Amine Group (-NH2): Primary amines are characterized by N-H stretching vibrations, which typically appear as a pair of bands in the 3500-3300 cm⁻¹ region of the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes. openstax.orgorgchemboulder.com The N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

Amide Group (-CONH-): Secondary amides exhibit several characteristic bands, most notably the Amide I and Amide II bands. The Amide I band, primarily due to C=O stretching, is a strong absorption typically found between 1680-1630 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears in the 1570-1515 cm⁻¹ region. acs.org The N-H stretching vibration of a secondary amide is observed as a single band around 3350-3310 cm⁻¹. orgchemboulder.com In Raman spectra, cooling can lead to the emergence of new Amide I bands, providing information on intermolecular "peptide-type" N-H···O=C hydrogen bonds. nih.govresearchgate.net

Phenyl Group (-C6H5): The monosubstituted benzene (B151609) ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3030 cm⁻¹). libretexts.org Characteristic C=C in-ring stretching vibrations produce bands in the 1600-1450 cm⁻¹ region. libretexts.org Strong C-H out-of-plane bending (wagging) bands are particularly diagnostic for substitution patterns; for a monosubstituted ring, strong bands are expected between 770-710 cm⁻¹ and near 690 cm⁻¹. spectroscopyonline.com

Alkyl Groups (-CH, -CH3): Aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 2975-2850 cm⁻¹ range. C-H bending vibrations will appear in the 1470-1365 cm⁻¹ region.

A hypothetical summary of the expected key vibrational bands for this compound is presented in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupTechnique
3450-3350Asymmetric N-H StretchPrimary AmineFT-IR/Raman
3350-3250Symmetric N-H StretchPrimary AmineFT-IR/Raman
~3300N-H StretchSecondary AmideFT-IR/Raman
3100-3000C-H StretchPhenyl RingFT-IR/Raman
3000-2850C-H StretchAlkyl GroupsFT-IR/Raman
~1650C=O Stretch (Amide I)Secondary AmideFT-IR/Raman
1650-1580N-H Bend (Scissoring)Primary AmineFT-IR
1600-1450C=C Ring StretchPhenyl RingFT-IR/Raman
~1550N-H Bend (Amide II)Secondary AmideFT-IR/Raman
770-710C-H Out-of-Plane BendPhenyl RingFT-IR
~690Ring BendPhenyl RingFT-IR

Conformational Insights:

The vibrational spectra can also offer valuable information regarding the molecule's conformation. The exact positions and shapes of the N-H and C=O stretching bands are sensitive to hydrogen bonding, both intramolecular and intermolecular. This sensitivity can help elucidate the preferred spatial arrangement of the molecule in the solid state or in solution. For related molecules like phenylethylamine, conformational preferences are known to be influenced by weak interactions, such as N-H···π interactions between the amino group and the aromatic ring, which can stabilize folded (gauche) or extended (anti) conformers. researchgate.netrsc.org Computational studies combined with experimental IR spectra of analogous phenethylamines have shown that the vibrational frequencies are dependent on the molecular conformation. mdpi.com Similarly, for this compound, variations in the amide and amine vibrational modes under different conditions (e.g., temperature, solvent) could reveal the presence of different stable conformers and the nature of the interactions that stabilize them.

Specialized Spectroscopic Techniques (e.g., THz Spectroscopy for Crystal Packing)

While FT-IR and Raman spectroscopy probe intramolecular vibrations, specialized techniques operating in the far-infrared region, such as Terahertz (THz) spectroscopy, provide access to low-frequency intermolecular vibrations. THz spectroscopy, typically spanning the 0.1 to 10 THz range (approximately 3 to 333 cm⁻¹), is exceptionally sensitive to the collective vibrational modes of the crystal lattice, making it a powerful tool for investigating crystal packing, polymorphism, and intermolecular interactions like hydrogen bonding. mdpi.com

For a crystalline solid like this compound, the THz spectrum would be characterized by a series of sharp absorption peaks corresponding to phonon modes. These modes involve the vibration and libration (hindered rotation) of entire molecules relative to one another within the crystal unit cell. The frequencies of these absorptions are directly dependent on the strength and geometry of non-covalent interactions, including:

Hydrogen Bonds: The amide and amine groups are capable of forming extensive hydrogen bond networks (N-H···O and N-H···N). The stretching and bending modes of these hydrogen bonds often fall within the THz range.

Because the THz spectrum is a direct fingerprint of the crystal lattice structure, it is highly sensitive to polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs of the same compound will exhibit distinct THz spectra due to their different unit cell parameters and intermolecular arrangements. Therefore, THz spectroscopy could be employed to identify and characterize different crystalline forms of this compound, a critical aspect in pharmaceutical and materials science.

Furthermore, coupling experimental THz spectra with solid-state density functional theory (DFT) calculations allows for the precise assignment of the observed low-frequency modes to specific intermolecular motions. This correlative approach provides a detailed understanding of the forces that dictate the crystal packing. acs.org Such studies can unambiguously resolve the three-dimensional structure, including the orientation of molecules and the specific hydrogen-bonding networks that stabilize the crystal. acs.org Thus, THz spectroscopy offers a unique and highly sensitive perspective on the solid-state architecture of this compound, complementing the information on intramolecular structure provided by mid-infrared vibrational techniques.

Computational Chemistry and Theoretical Modeling of the Propanamide System

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For a molecule like 2-Amino-N-[(1R)-1-phenylethyl]propanamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure analysis through DFT provides a map of the electron density distribution, which is crucial for understanding the molecule's chemical properties.

Molecular Orbital Analysis (e.g., HOMO/LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Hypothetical Molecular Orbital Energy Data

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-0.8Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.7The difference in energy between the HOMO and LUMO, an indicator of molecular stability and reactivity.

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Electrostatic Potential Mapping for Reactivity Prediction

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. An ESP map of this compound would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, while the hydrogen atoms of the amino group and amide linkage would be regions of positive potential.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. These calculated values are then often correlated with experimental data to confirm the molecular structure and assign spectral features. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra.

Molecular Dynamics and Conformational Sampling

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape. By simulating the molecule's motion, researchers can identify the different shapes (conformers) it can adopt and the relative energies of these conformers. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. Conformational sampling techniques are employed to ensure that a wide range of possible conformations are explored during the simulation.

Ligand-Based and Structure-Based Computational Studies for Chemical Interactions and Design

In the context of drug discovery and design, both ligand-based and structure-based computational approaches are invaluable.

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By comparing the structural and electronic properties of active molecules, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new, more potent molecules.

Structure-based design , on the other hand, is employed when the 3D structure of the target protein or enzyme is known. A technique called molecular docking can be used to predict the preferred orientation of this compound when it binds to a target. Docking simulations can provide information about the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. This information is critical for optimizing the ligand's structure to improve its binding and potential therapeutic effect.

Molecular Docking for Binding Mode Analysis in Chemical Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of a ligand, such as this compound, within the active site of a target protein. The analysis of these binding modes can elucidate the key intermolecular interactions responsible for the biological activity of the compound.

In a hypothetical docking study of this compound, the process would involve preparing the 3D structure of the ligand and the target receptor. The docking software would then explore various possible conformations of the ligand within the receptor's binding pocket, calculating the binding affinity for each pose using a scoring function. The results would highlight the most stable binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex.

For instance, the amino group and the amide linkage in this compound could act as hydrogen bond donors and acceptors, respectively. The phenyl group would likely engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding site. A detailed analysis of these interactions provides insights into the structure-activity relationship and can guide the design of more potent analogs.

Table 1: Hypothetical Binding Interactions of this compound in a Target Protein Active Site

Functional Group of LigandPotential Interacting Residue(s) of ProteinType of Interaction
Amino groupAspartic Acid, Glutamic AcidHydrogen Bond (Donor)
Amide group (carbonyl)Arginine, LysineHydrogen Bond (Acceptor)
Amide group (N-H)Aspartate, GlutamateHydrogen Bond (Donor)
Phenyl groupPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Ethyl groupLeucine, Isoleucine, ValineHydrophobic

This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.

Virtual Screening for Chemical Library Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net If this compound were identified as a hit compound, its structure could be used as a template for virtual screening to explore chemical libraries for analogs with potentially improved properties.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening would use the known active compound, this compound, as a reference. The screening would search for molecules in a database with similar 2D or 3D structural features or physicochemical properties. This method is advantageous when the 3D structure of the target protein is unknown.

Structure-based virtual screening would involve docking a large library of compounds into the 3D structure of the target receptor. The compounds would be ranked based on their predicted binding affinity or docking score. This approach can identify structurally diverse compounds that are complementary to the binding site.

The outcome of a virtual screening campaign would be a ranked list of "hit" compounds. These hits would then be subjected to experimental testing to validate their activity. The process significantly narrows down the number of compounds to be synthesized and tested, thereby saving time and resources in the drug discovery pipeline.

Table 2: Illustrative Workflow for a Virtual Screening Campaign Based on this compound

StepDescription
1. Target Selection & PreparationIdentification and preparation of the 3D structure of the biological target.
2. Library PreparationCuration and preparation of a large chemical library for screening.
3. Virtual ScreeningApplication of either ligand-based (using the query compound) or structure-based (docking) screening methods.
4. Hit SelectionFiltering and ranking of the screened compounds based on scoring functions and visual inspection of binding modes.
5. Experimental ValidationIn vitro testing of the selected hit compounds to confirm their biological activity.

This table outlines a general procedure and does not reflect a specific study on the title compound.

Applications of 2 Amino N 1r 1 Phenylethyl Propanamide and Analogues in Advanced Chemical Synthesis

Chiral Auxiliary in Asymmetric Synthesis of Complex Molecules

The fundamental principle behind a chiral auxiliary is its ability to transfer its inherent chirality to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer in a subsequent reaction. sigmaaldrich.com The (1R)-1-phenylethylamine moiety is a classic example of a chiral controller, and when incorporated into the 2-Amino-N-[(1R)-1-phenylethyl]propanamide structure, it provides a robust framework for inducing asymmetry in a variety of chemical transformations. The steric bulk and defined spatial orientation of the phenyl group effectively shield one face of a reactive intermediate, compelling incoming reagents to approach from the less hindered direction.

Synthesis of Enantiopure Amino Acids and Derivatives

The asymmetric synthesis of amino acids, particularly non-proteinogenic α- and β-amino acids, is of paramount importance for drug discovery and chemical biology. Analogues of this compound serve as excellent chiral auxiliaries in this context. A notable strategy involves the use of (R)- or (S)-α-phenylethylamine as a chiral auxiliary to synthesize biologically significant α-substituted-β-amino acids.

In one well-established protocol, a secondary amine derived from α-phenylethylamine is used to form a conjugated amide. Subsequent 1,4-addition of another α-phenylethylamine molecule, followed by diastereoselective alkylation, sets the stereochemistry of the new amino acid. The auxiliary can then be cleaved through hydrogenolysis to yield the desired enantiopure β-amino acid. This method takes advantage of an inexpensive and commercially available chiral auxiliary to produce high-value, optically pure amino acids.

Reaction StepReagents and ConditionsOutcomeReference
Conjugate Addition Unsaturated N,N-Bis[(R)-α-phenylethyl] amide + (S)-α-phenylethylaminePropanamide intermediate
Alkylation Propanamide intermediate, Base, Alkyl HalideHigh diastereoselectivity
Auxiliary Cleavage Hydrogenolysis (Pd(OH)₂), Hydrolysis (HCl)Enantiopure (S)-α-benzyl-β-alanine

Construction of Chiral Heterocycles (e.g., Azetidinones, Oxazines)

Chiral heterocycles form the core of numerous pharmaceuticals and natural products. The stereodirecting power of the N-[(1R)-1-phenylethyl] group is instrumental in the asymmetric synthesis of these important scaffolds.

Azetidinones: The synthesis of 2-azetidinones, also known as β-lactams, is a significant area of research due to their presence in penicillin and cephalosporin antibiotics. rsc.org The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a primary method for constructing the azetidinone ring. wikipedia.org When the imine is derived from a chiral amine like (1R)-1-phenylethylamine, the stereochemical outcome of the cycloaddition can be effectively controlled, leading to the formation of chiral β-lactams with high diastereoselectivity. For instance, the reaction of an imine bearing an N-(2-hydroxy-2-phenylethyl) group with phenoxyketene has been shown to proceed with complete cis-selectivity. wikipedia.org

Tetrahydro-β-carbolines: Analogues of isoquinoline alkaloids, such as tetrahydro-β-carbolines, are another class of pharmacologically relevant heterocycles. The synthesis of these compounds can be achieved with high stereocontrol using (R)-1-phenylethylamine as a chiral auxiliary. A key step in this synthesis is the Bischler–Napieralski cyclization to form an imine, which is then reduced diastereoselectively. The presence of the chiral phenylethylamine group directs the hydride attack, yielding the desired stereoisomer of the tetrahydro-β-carboline product. nih.gov

HeterocycleSynthetic MethodRole of AuxiliaryDiastereomeric Excess (d.e.)Reference
2-Azetidinone Staudinger CycloadditionControls stereochemistry of ketene-imine reactionComplete cis-selectivity wikipedia.org
Tetrahydro-β-carboline Diastereoselective Reduction of ImineDirects hydride attackModerate to good nih.gov

Asymmetric Construction of Advanced Intermediates

Beyond the synthesis of specific classes of molecules, this compound and its analogues are employed in the asymmetric construction of versatile chiral building blocks. These advanced intermediates serve as starting materials for the total synthesis of more complex natural products and pharmaceutical agents. The enantiomerically pure amino acids and heterocycles discussed previously are themselves valuable chiral intermediates. For example, the tetrahydro-β-carboline derivatives synthesized using the phenylethylamine auxiliary are key precursors for various indole alkaloids and antidepressant drugs like (R)-(–)-mianserin. nih.gov The ability to generate these complex chiral structures reliably makes auxiliaries based on (1R)-1-phenylethylamine indispensable in multi-step synthetic campaigns.

Role as a Chiral Ligand in Asymmetric Catalysis

The utility of the (1R)-1-phenylethylamine scaffold extends beyond its role as a stoichiometric chiral auxiliary to its use in sub-stoichiometric quantities as a chiral ligand in asymmetric catalysis. By coordinating to a metal center, ligands containing the α-PEA fragment create a chiral environment that influences the stereochemical outcome of the catalyzed reaction. mdpi.com

This approach is highly efficient and atom-economical. For example, chiral P,N-donating ligands incorporating α-PEA fragments have been successfully used in copper-catalyzed enantioselective arylations and rhodium-catalyzed asymmetric hydrogenations. mdpi.com In these systems, the ligand-metal complex acts as the chiral catalyst, facilitating the transformation of a prochiral substrate into an enantiomerically enriched product with high yield and enantioselectivity. mdpi.com The modular nature of these ligands, where the α-PEA unit can be combined with various coordinating groups, allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific reactions.

Building Block for Oligomers and Advanced Organic Scaffolds

The defined stereochemistry and structural rigidity of the N-[(1R)-1-phenylethyl] group make it an excellent building block for the construction of ordered oligomers and complex organic scaffolds. A prime example is its use in the synthesis of peptoids, or oligo-N-substituted glycines. chemscene.com

Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation and can be synthesized with a high degree of sequence control. mdpi.com When chiral, bulky side chains like (S)-1-phenylethylamine are incorporated as the N-substituent (termed 'Nspe'), they can induce the formation of stable, helical secondary structures. chemscene.com This conformational control arises from steric interactions that favor specific backbone dihedral angles. Researchers have designed and synthesized new peptoid building blocks derived from (S)-1-phenylethylamine that not only induce a helical fold but also decorate the helix with chemical functionalities such as carboxylic acids or thiols. chemscene.com This allows for the creation of sophisticated, folded architectures with tailored properties for applications in materials science and drug discovery.

Development of Novel Methodologies for Organic Synthesis

The application of this compound and its analogues has also spurred the development of novel and more efficient synthetic methodologies. A significant advancement is the use of microwave irradiation in syntheses employing α-phenylethylamine as a chiral auxiliary. For example, in the multi-step synthesis of β-amino acids, microwave heating has been shown to dramatically reduce reaction times for condensation and hydrogenolysis steps compared to conventional heating. Crucially, for the final auxiliary cleavage step, the use of microwave irradiation helps to prevent racemization of the final amino acid product, ensuring high enantiopurity. The development of such one-pot or accelerated procedures enhances the practicality and sustainability of asymmetric synthesis.

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